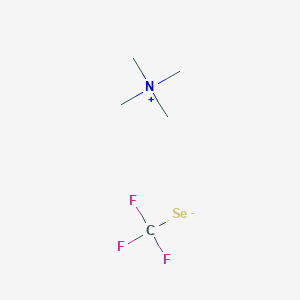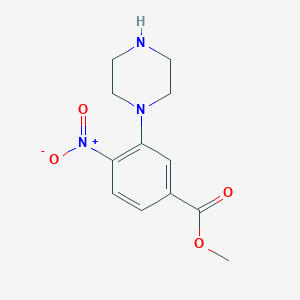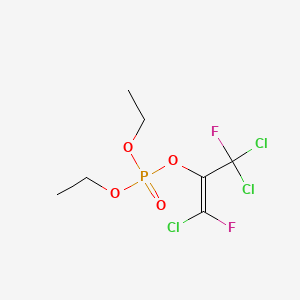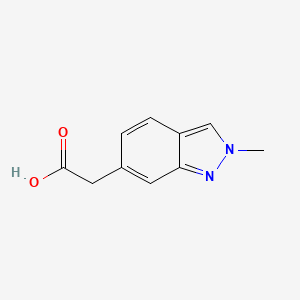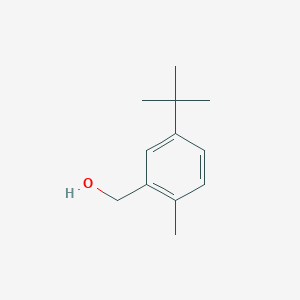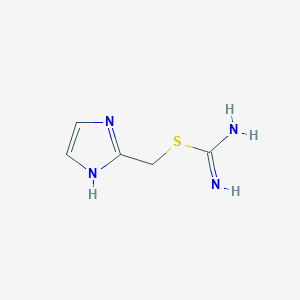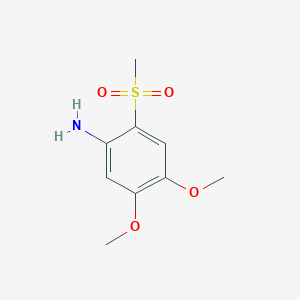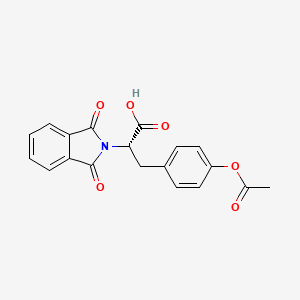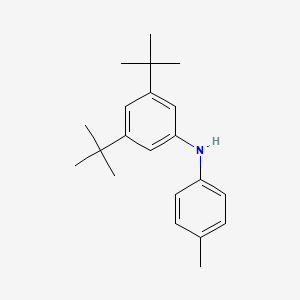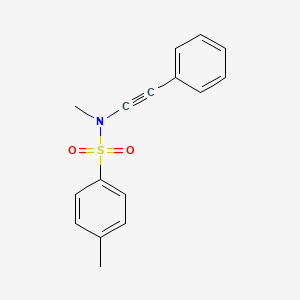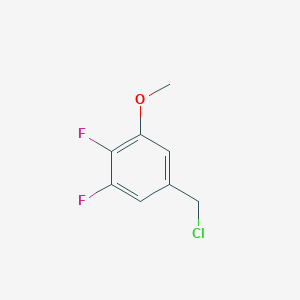![molecular formula C22H21NO6 B12828533 (3S)-3-[(fluoren-9-ylmethoxy)carbonylamino]-3-(prop-2-enyloxycarbonyl)propanoi c acid](/img/structure/B12828533.png)
(3S)-3-[(fluoren-9-ylmethoxy)carbonylamino]-3-(prop-2-enyloxycarbonyl)propanoi c acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-D-Asp-OAll, also known as N-α-Fmoc-D-aspartic acid α-allyl ester, is a derivative of aspartic acid. It is commonly used in solid-phase peptide synthesis due to its orthogonal protecting groups, which allow for selective deprotection and functionalization. This compound is particularly useful in the synthesis of peptides and proteins with specific modifications at the aspartic acid residue.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Asp-OAll typically involves the protection of the amino and carboxyl groups of aspartic acid. The process begins with the protection of the amino group using the 9-fluorenylmethoxycarbonyl (Fmoc) group. The carboxyl group is then protected with an allyl ester. The reaction conditions often involve the use of solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of Fmoc-D-Asp-OAll follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
化学反应分析
Types of Reactions
Fmoc-D-Asp-OAll undergoes various chemical reactions, including:
Substitution Reactions: The allyl ester group can be selectively removed using palladium catalysts, allowing for further functionalization of the aspartic acid residue.
Deprotection Reactions: The Fmoc group can be removed using piperidine, exposing the amino group for subsequent coupling reactions.
Common Reagents and Conditions
Palladium Catalysts: Used for the selective removal of the allyl ester group.
Piperidine: Used for the removal of the Fmoc group.
Dichloromethane and Dimethylformamide: Common solvents used in the reactions.
Major Products Formed
The major products formed from these reactions include deprotected aspartic acid derivatives, which can be further modified to create complex peptides and proteins .
科学研究应用
Fmoc-D-Asp-OAll is widely used in scientific research, particularly in the fields of:
Chemistry: Used in the synthesis of peptides and proteins with specific modifications.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Utilized in the development of peptide-based therapeutics and diagnostic tools.
Industry: Applied in the production of synthetic peptides for research and pharmaceutical applications.
作用机制
The mechanism of action of Fmoc-D-Asp-OAll involves the selective protection and deprotection of the amino and carboxyl groups of aspartic acid. The Fmoc group protects the amino group, preventing unwanted reactions during peptide synthesis. The allyl ester group protects the carboxyl group, allowing for selective deprotection and functionalization. These protecting groups enable the synthesis of complex peptides and proteins with high precision .
相似化合物的比较
Similar Compounds
Fmoc-L-Aspartic Acid 4-Allyl Ester: Similar in structure but uses the L-isomer of aspartic acid.
Fmoc-D-Aspartic Acid 4-tert-Butyl Ester: Uses a tert-butyl ester group instead of an allyl ester.
Uniqueness
Fmoc-D-Asp-OAll is unique due to its use of the D-isomer of aspartic acid and the allyl ester protecting group. This combination allows for selective deprotection and functionalization, making it highly valuable in the synthesis of peptides and proteins with specific modifications .
属性
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-prop-2-enoxybutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO6/c1-2-11-28-21(26)19(12-20(24)25)23-22(27)29-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19H,1,11-13H2,(H,23,27)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMVIWUCCRKNHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
